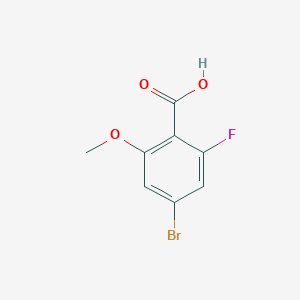

4-Bromo-2-fluoro-6-methoxybenzoic acid

Description

Overview of Aromatic Carboxylic Acids as Pivotal Building Blocks in Chemical Synthesis

Aromatic carboxylic acids, with benzoic acid as the parent compound, are fundamental building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can readily undergo a variety of transformations, including esterification, amidation, and reduction, to introduce diverse functionalities. scienceopen.com Furthermore, the aromatic ring itself can be subjected to electrophilic and nucleophilic substitution reactions, allowing for the construction of highly substituted and complex molecular frameworks. minia.edu.eg Their prevalence in pharmaceuticals, agrochemicals, and polymers underscores their significance in modern chemistry. vaia.comresearchgate.net

Rationale for In-Depth Academic Investigation of 4-Bromo-2-fluoro-6-methoxybenzoic Acid

The specific substitution pattern of 4-Bromo-2-fluoro-6-methoxybenzoic acid presents a compelling case for detailed academic study. The interplay between the electronic and steric effects of the bromo, fluoro, and methoxy (B1213986) substituents, along with the reactivity of the carboxylic acid group, creates a molecule with unique chemical properties and potential for specialized applications.

The carboxylic acid group in 4-Bromo-2-fluoro-6-methoxybenzoic acid is a key reactive center. It provides a site for the formation of amide and ester linkages, which are fundamental connections in many biologically active molecules and functional materials. scienceopen.com The acidity of the carboxylic proton is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nature of the halogens is expected to increase the acidity of the benzoic acid, making it a stronger acid than its non-halogenated counterpart. This modulation of pKa can be critical in biological systems and for controlling reaction kinetics.

Historical Context and Evolution of Research on Related Aromatic Systems

The study of aromatic compounds dates back to the 19th century, with the elucidation of the structure of benzene (B151609) by August Kekulé being a landmark achievement. The subsequent exploration of electrophilic aromatic substitution reactions by chemists like Charles Friedel and James Crafts opened up avenues for the synthesis of a vast array of substituted aromatic compounds. youtube.com The development of methods for introducing halogens and other functional groups onto aromatic rings has been a continuous area of research. Early methods for the synthesis of halogenated aromatic acids often involved harsh reaction conditions. google.com Over the decades, the evolution of synthetic methodologies, including the advent of transition-metal-catalyzed cross-coupling reactions, has provided more efficient and selective routes to these valuable compounds. While specific historical details on 4-Bromo-2-fluoro-6-methoxybenzoic acid are not extensively documented in early literature, its existence is a testament to the progress in synthetic organic chemistry, enabling the construction of such precisely substituted molecules for contemporary research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURPNPSJCSOLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 4 Bromo 2 Fluoro 6 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections for Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 4-bromo-2-fluoro-6-methoxybenzoic acid, several logical disconnections can be proposed, primarily revolving around the introduction of the four different substituents.

A primary disconnection strategy would involve the late-stage introduction of the carboxyl group. This approach identifies a key precursor, 1-bromo-3-fluoro-5-methoxybenzene. This precursor is attractive as the synthesis of such a trisubstituted benzene (B151609) ring might be more straightforward than direct substitution on a pre-existing benzoic acid.

An alternative disconnection could involve the functionalization of a more readily available substituted benzoic acid. For instance, one could envision the synthesis starting from a fluoromethoxybenzoic acid, followed by regioselective bromination. The feasibility of this approach would heavily depend on the directing effects of the existing substituents.

A third approach could involve the construction of the aromatic ring itself, although this is generally less common for such relatively simple structures. Given the availability of substituted benzene derivatives, functional group interconversion and substitution are more likely synthetic strategies.

| Disconnection Strategy | Key Precursor | Rationale |

| Carboxylation | 1-bromo-3-fluoro-5-methoxybenzene | Late-stage introduction of the carboxyl group simplifies the synthesis of the core aromatic structure. |

| Halogenation | A fluoromethoxybenzoic acid derivative | Utilizes a commercially available or easily synthesized benzoic acid as a scaffold for further functionalization. |

Established Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several established synthetic routes can be proposed for the synthesis of 4-bromo-2-fluoro-6-methoxybenzoic acid. These routes are based on well-established reactions in organic chemistry.

The introduction of halogen atoms at specific positions on an aromatic ring is a cornerstone of organic synthesis. The synthesis of 4-bromo-2-fluoro-6-methoxybenzoic acid would require highly regioselective halogenation steps.

Bromination: The introduction of the bromine atom at the 4-position would likely involve an electrophilic aromatic substitution reaction. The directing effects of the other substituents on the ring are crucial. For instance, if starting with a 2-fluoro-6-methoxybenzoic acid derivative, the methoxy (B1213986) group, being an ortho-, para-director, would favor substitution at the 4-position. However, the steric hindrance from the adjacent methoxy and carboxyl groups could be a significant factor. N-Bromosuccinimide (NBS) is a common reagent for such brominations, often used with a catalyst in an appropriate solvent. nsf.gov

Fluorination: The introduction of a fluorine atom onto an aromatic ring is more challenging than bromination. Direct fluorination is often too reactive and non-selective. A common strategy is to introduce the fluorine atom via a Sandmeyer-type reaction from an amino group or through nucleophilic aromatic substitution on a suitably activated precursor. Given the substitution pattern, a plausible route could involve the synthesis of an aniline (B41778) derivative, which is then converted to the corresponding fluoro compound.

The methoxy group is typically introduced via nucleophilic substitution of a halide or by the methylation of a corresponding phenol. In the context of synthesizing 4-bromo-2-fluoro-6-methoxybenzoic acid, a plausible route could involve the methylation of a phenolic precursor, such as a 4-bromo-2-fluoro-6-hydroxybenzoic acid derivative. Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base are commonly employed for this transformation.

Alternatively, the methoxy group could be present in the starting material, and the synthetic strategy would be designed around its directing effects and stability to the reaction conditions used for introducing the other functional groups.

As identified in the retrosynthetic analysis, a key strategy involves the carboxylation of a trisubstituted benzene precursor like 1-bromo-3-fluoro-5-methoxybenzene. innospk.com This can be achieved through several methods:

Grignard Reaction: The formation of a Grignard reagent from the aryl bromide followed by reaction with carbon dioxide is a classic method for the synthesis of benzoic acids. However, the presence of other reactive functional groups can interfere with this reaction.

Lithiation followed by Carboxylation: The direct lithiation of the aromatic ring using a strong organolithium base, followed by quenching with carbon dioxide, is another powerful method. The position of lithiation is directed by the existing substituents.

Oxidation of a Methyl Group: If a precursor with a methyl group at the desired position is available (e.g., 1-bromo-3-fluoro-5-methyl-2-methoxybenzene), it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. guidechem.com

| Reaction Type | Reagents | Precursor | Notes |

| Bromination | N-Bromosuccinimide (NBS) | 2-fluoro-6-methoxybenzoic acid | Regioselectivity is key. |

| Methylation | Dimethyl sulfate, Base | 4-bromo-2-fluoro-6-hydroxybenzoic acid | Standard ether synthesis. |

| Carboxylation | 1. Mg, 2. CO2 | 1-bromo-3-fluoro-5-methoxybenzene | Classic Grignard carboxylation. |

| Carboxylation | 1. n-BuLi, 2. CO2 | 1-bromo-3-fluoro-5-methoxybenzene | Directed lithiation may offer better regioselectivity. |

Exploitation of Organometallic Reagents in Directed Functionalization

Modern synthetic chemistry heavily relies on organometallic reagents to achieve high levels of selectivity in the functionalization of aromatic rings.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a highly reactive organolithium intermediate that can then react with various electrophiles.

In the synthesis of 4-bromo-2-fluoro-6-methoxybenzoic acid, both the methoxy and the deprotonated carboxylate group can act as directing groups. The methoxy group is a well-known directing group for ortho-lithiation. harvard.edu The carboxylate group, formed by the initial deprotonation of the benzoic acid with the organolithium base, can also direct the second deprotonation to its ortho position.

A plausible synthetic route utilizing DoM could start with 3-bromo-5-fluoroanisole. Directed ortho-metalation of this compound, guided by the methoxy group, would lead to lithiation at the 2-position. Subsequent reaction with carbon dioxide would then yield 4-bromo-2-fluoro-6-methoxybenzoic acid. The fluorine atom at the 5-position would likely enhance the acidity of the adjacent proton at the 6-position, but the directing power of the methoxy group would be expected to dominate.

The choice of the organolithium reagent and reaction conditions is critical for the success of DoM reactions. Steric hindrance and the electronic nature of the substituents can significantly influence the outcome.

Application of Grignard Reagents in Aryl Coupling and Functionalization

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. A common application is their reaction with carbon dioxide to yield carboxylic acids. researchgate.netgoogle.com In the context of synthesizing substituted benzoic acids, this would typically involve the formation of an aryl Grignard reagent from a corresponding aryl halide, followed by carboxylation.

However, for a substrate like 1,4-dibromo-2-fluoro-6-methoxybenzene, the formation of a Grignard reagent can present selectivity challenges. With two bromine atoms present, the generation of the Grignard reagent could occur at either position, leading to a mixture of products upon carboxylation. researchgate.net This lack of regioselectivity can significantly complicate the synthesis and purification of the desired isomer.

In some instances, Grignard reagents have been shown to be more effective than aryllithium reagents in nucleophilic aromatic substitution (SNAr) reactions for displacing ortho-fluoro or methoxy groups on unprotected benzoic acids. researchgate.net The choice of solvent can be critical in optimizing Grignard additions, with diethyl ether sometimes providing superior yields compared to tetrahydrofuran (B95107) (THF) or dioxane. researchgate.net

Table 1: Comparison of Solvents for a Representative Grignard Addition Reaction researchgate.net

| Entry | Solvent | Yield of Desired Product |

| 1 | Tetrahydrofuran (THF) | Not observed |

| 2 | Dioxane | Not observed |

| 3 | Diethyl Ether | 92% |

Organolithium Reagents in Nucleophilic Aromatic Substitution (SNAr)

Organolithium reagents are highly reactive species that serve as potent nucleophiles and strong bases in organic synthesis. libretexts.orglibretexts.org Their application in the synthesis of polysubstituted benzoic acids often involves either direct lithiation of an aromatic C-H bond or halogen-lithium exchange, followed by carboxylation.

A highly effective strategy for the regioselective synthesis of compounds analogous to 4-bromo-2-fluoro-6-methoxybenzoic acid is Directed ortho Metalation (DoM). tcichemicals.comgoogle.comreddit.com In this approach, a directing metalation group (DMG) on the aromatic ring, such as a methoxy group, coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). This coordination directs the deprotonation to the adjacent ortho position, creating a highly regioselective aryllithium intermediate. tcichemicals.comstackexchange.com This intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group at the desired position. For a starting material like 3-bromo-5-fluoroanisole, the methoxy group would direct the lithiation to the C2 position.

Furthermore, organolithium reagents are pivotal in nucleophilic aromatic substitution (SNAr) reactions on unprotected benzoic acids, where they can displace ortho-fluoro or methoxy groups. researchgate.net A patented method for preparing the closely related 4-bromo-2,6-difluorobenzoic acid utilizes the reaction of 3,5-difluorobromobenzene with an organolithium reagent to form a 4-lithium salt with high selectivity, which is then carboxylated. researchgate.net This highlights the ability of organolithium reagents to achieve high regioselectivity where Grignard reagents may fail. researchgate.net

Table 2: Representative Organolithium Reagents Used in the Synthesis of Substituted Benzoic Acids researchgate.net

| Organolithium Reagent |

| 2,2,6,6-Tetramethylpiperidine lithium |

| N-Lithiodiisopropylamide (LDA) |

| Tetramethylethylenediamine lithium |

Nucleophilic Aromatic Substitution (SNAr) Reactions on ortho-Substituted Benzoic Acids

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org

Displacement of Halogen and Methoxy Groups in Aromatic Systems

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. Common leaving groups include halogens and alkoxy groups. The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.combiosynth.com

The displacement of a methoxy group is also a feasible process in SNAr reactions, especially when it is positioned ortho or para to a strong electron-withdrawing group. Research has shown that both fluoro and methoxy groups can be displaced in unprotected benzoic acids by organometallic reagents. researchgate.net The presence of substituents on the aromatic ring can influence the rate and regioselectivity of these displacement reactions. researchgate.netresearchgate.net

Mechanistic Considerations of SNAr Reactions in Unprotected Benzoic Acids

A noteworthy aspect of SNAr reactions on ortho-substituted benzoic acids with organometallic reagents is that they can often proceed without the need for protecting the carboxylic acid group. researchgate.net The proposed mechanism involves an initial precoordination of the organometallic reagent with the carboxylate group. researchgate.net This coordination brings the nucleophilic part of the organometallic reagent into close proximity to the ortho position, facilitating the subsequent addition-elimination sequence that leads to the displacement of the leaving group.

This circumvention of protection-deprotection steps offers a more atom-economical and efficient synthetic route. The carboxylate group itself can act as an internal directing group, influencing the regiochemical outcome of the reaction. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the synthesis of polysubstituted benzoic acids, the choice of solvent can have a dramatic impact on the reaction outcome. researchgate.net The use of activating agents may also be necessary to initiate the formation of organometallic reagents. researchgate.net In the context of scalable synthesis, factors such as the ease of product isolation, the potential for one-pot procedures, and the environmental impact of the chosen reagents and solvents are of paramount importance. rsc.org

Process development for the synthesis of substituted aromatic carboxylic acids often explores various synthetic routes, including oxidation of corresponding toluenes, hydrolysis of nitriles, and organometallic-mediated carboxylations. chemicalbook.comnumberanalytics.com For large-scale production, continuous flow processes are increasingly being considered to improve safety and efficiency. The development of robust and scalable synthetic methods is crucial for the industrial production of valuable chemical intermediates like 4-bromo-2-fluoro-6-methoxybenzoic acid.

Chemical Reactivity and Transformational Pathways

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for a range of reactions, including the formation of esters and amides, acid-base reactions leading to salt formation, and decarboxylation under certain conditions.

The carboxylic acid moiety of 4-Bromo-2-fluoro-6-methoxybenzoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the benzoic acid derivative.

Amidation: The synthesis of amides from 4-Bromo-2-fluoro-6-methoxybenzoic acid requires the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride or by using coupling agents. The activated species then reacts with a primary or secondary amine to form the corresponding amide. For instance, the structurally similar 4-Bromo-2-fluorobenzoic acid is used to synthesize enzalutamide (B1683756) through a series of reactions that includes amidation. guidechem.com This highlights the applicability of this reaction pathway for creating complex molecular structures.

| Transformation | Reagents | Catalyst/Coupling Agent | Typical Solvent | Conditions |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol) | H₂SO₄ (catalytic) | Excess Alcohol | Reflux |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | - | 1. Toluene or CH₂Cl₂ 2. CH₂Cl₂ or THF | 1. Reflux 2. 0 °C to RT |

| Amidation (Direct Coupling) | Amine (RNH₂) | HATU, HOBt, or EDCI | DMF or CH₂Cl₂ | Room Temperature |

As a carboxylic acid, 4-Bromo-2-fluoro-6-methoxybenzoic acid readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This anionic reactivity is fundamental to its behavior in various reaction media and is often utilized in purification processes. In aqueous basic solutions, such as those containing sodium hydroxide (B78521) or sodium bicarbonate, the acid is converted to its water-soluble sodium salt. This property is commonly exploited during reaction work-ups to separate the acidic compound from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid, re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution, allowing for its isolation. chemicalbook.com

The removal of the carboxylic acid group via decarboxylation is a potential transformation for 4-Bromo-2-fluoro-6-methoxybenzoic acid, typically requiring harsh conditions such as high temperatures or strong acidic media. The presence of the electron-donating methoxy (B1213986) group ortho to the carboxylic acid can facilitate this process. Acid-catalyzed decarboxylation mechanisms often involve the protonation of the aromatic ring, which is favored by electron-donating substituents, followed by the cleavage of the carbon-carbon bond to release carbon dioxide. researchgate.net For example, the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid proceeds through the formation of a protonated intermediate, leading to 1,3-dimethoxybenzene. researchgate.net A similar pathway could be envisioned for 4-Bromo-2-fluoro-6-methoxybenzoic acid, which would yield 3-bromo-1-fluoro-5-methoxybenzene.

Transformations Involving the Bromo and Fluoro Substituents

The bromo and fluoro substituents on the aromatic ring provide additional sites for chemical modification, primarily through metal-catalyzed cross-coupling and halogen-metal exchange reactions. The bromo group is significantly more reactive than the fluoro group in these transformations.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a powerful strategy for elaborating the molecular framework.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the benzoic acid. nih.gov The reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures. nih.govresearchgate.net The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane, or DMF |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | Toluene or THF |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly reactive organometallic reagent. wikipedia.org Treating 4-Bromo-2-fluoro-6-methoxybenzoic acid with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace the bromine atom with lithium. tcnj.eduias.ac.in This reaction is typically very fast and must be conducted under cryogenic conditions (e.g., -78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack on the carboxylic acid group. tcnj.edu

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups. For example, quenching the reaction with dimethylformamide (DMF) would introduce a formyl group, while reaction with carbon dioxide would yield a dicarboxylic acid. This method provides a powerful route to a diverse range of derivatives that are otherwise difficult to synthesize. ias.ac.in Alternatively, Grignard reagents can be prepared through magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride, which can tolerate a broader range of functional groups. wikipedia.orgnih.gov

Reactivity of the Methoxy Group and its Directed Effects

The methoxy group (-OCH3) at position 6 plays a pivotal role in the chemical reactivity of 4-Bromo-2-fluoro-6-methoxybenzoic acid. Its electronic effects are a combination of a weak electron-withdrawing inductive effect and a strong electron-donating resonance effect.

The methoxy group can be cleaved to yield the corresponding hydroxybenzoic acid derivative. This demethylation is a common transformation for aryl methyl ethers. Various reagents can be employed for this purpose, with the choice of reagent depending on the other functional groups present in the molecule to ensure selectivity.

Common demethylating agents include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), Lewis acids such as boron tribromide (BBr3), aluminum chloride (AlCl3), and certain nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe). The reaction with boron tribromide is particularly effective and often proceeds under mild conditions. The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by nucleophilic attack on the methyl group by a bromide ion.

The selective demethylation of the methoxy group in 4-Bromo-2-fluoro-6-methoxybenzoic acid would yield 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a potentially valuable intermediate in organic synthesis. The presence of the electron-withdrawing halogen and carboxylic acid groups can influence the reaction conditions required for efficient demethylation.

| Reagent | Description |

|---|---|

| Boron tribromide (BBr3) | A powerful and widely used Lewis acid for the cleavage of aryl methyl ethers. |

| Hydrogen bromide (HBr) | A strong protic acid that can effect demethylation, often at elevated temperatures. |

| Aluminum chloride (AlCl3) | A Lewis acid that can be used for ether cleavage, sometimes in combination with a nucleophile. |

| Lithium iodide (LiI) | A nucleophilic reagent that can promote demethylation, often in a solvent like pyridine. |

The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to its strong resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. lumenlearning.com This activating influence of the methoxy group counteracts the deactivating effects of the halogen substituents.

In 4-Bromo-2-fluoro-6-methoxybenzoic acid, the methoxy group at the 6-position directs incoming electrophiles to its ortho position (position 5) and its para position (position 3). The positions relative to the substituents on the ring are as follows:

Position 3: Para to the methoxy group and meta to the fluorine and carboxylic acid groups.

Position 5: Ortho to the methoxy and bromine groups, and meta to the fluorine and carboxylic acid groups.

Applications in Advanced Organic Synthesis and Molecular Design

Utilization as a Versatile Synthetic Intermediate

4-Bromo-2-fluoro-6-methoxybenzoic acid is a highly functionalized building block, primed for a variety of chemical transformations. Its structure contains three key features for synthetic manipulation: a carboxylic acid group, a bromine atom, and an electron-rich aromatic ring decorated with fluorine and methoxy (B1213986) substituents. This multi-functional nature allows for its use in sequential and highly controlled synthetic pathways.

The presence of a bromine atom on the aromatic ring makes 4-Bromo-2-fluoro-6-methoxybenzoic acid an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. By reacting the bromo-substituted benzoic acid with various arylboronic acids or their derivatives, chemists can construct complex biaryl and polyaromatic systems. guidechem.com These structures are prevalent in materials science, liquid crystals, and as core scaffolds in medicinal chemistry. nih.gov The reactivity of the bromine atom provides a reliable handle for extending the aromatic system, enabling the synthesis of elaborate, multi-ring structures that would be challenging to assemble through other methods.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. nih.gov 4-Bromo-2-fluoro-6-methoxybenzoic acid serves as a valuable precursor for a wide array of these molecules. The bromine atom is a key reactive site for C-N and C-O bond formation, typically through palladium-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction allows for the coupling of the aryl halide with a diverse range of primary or secondary amines, directly leading to the formation of nitrogen-containing heterocyclic systems or their precursors. youtube.com For instance, analogous compounds like 4-Bromo-2-fluorobenzoic acid are utilized in palladium-catalyzed coupling reactions to prepare a variety of heterocyclic compounds. guidechem.com This strategic C-N bond formation is fundamental in the synthesis of many biologically active molecules.

Strategic Design of Molecular Scaffolds with Tunable Properties

The specific arrangement of the bromo, fluoro, and methoxy groups on the benzoic acid scaffold is not arbitrary; it provides a powerful tool for fine-tuning the physicochemical properties of resulting molecules.

The electronic nature and steric environment of the aromatic ring are precisely controlled by its substituents. The fluorine and bromine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I), while the methoxy group is a strong electron-donating group through resonance (+R). This "push-pull" dynamic modulates the electron density across the ring, influencing the reactivity of both the ring itself and the carboxylic acid group. researchgate.net

Sterically, the placement of the fluoro and methoxy groups ortho to the carboxylic acid creates a crowded environment. This steric hindrance can direct the regioselectivity of reactions, favoring certain outcomes over others and allowing for precise control in complex syntheses. beilstein-journals.orgoup.com

Table 1: Influence of Substituents on Molecular Properties

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine (Br) | 4 | Inductive withdrawal (-I), Resonance donation (+R) | Moderate |

| Fluorine (F) | 2 | Strong inductive withdrawal (-I), Weak resonance donation (+R) | Small |

| Methoxy (OCH₃) | 6 | Strong resonance donation (+R), Inductive withdrawal (-I) | Moderate |

| Carboxylic Acid (COOH) | 1 | Strong inductive and resonance withdrawal (-I, -R) | Planar, moderate bulk |

The distinct chemical nature of the functional groups on 4-Bromo-2-fluoro-6-methoxybenzoic acid allows for tailored reactivity. The carboxylic acid can be readily converted into esters, amides, or acyl chlorides for subsequent reactions. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling its use in building larger, more complex molecules. guidechem.com

In ligand design, these substituents can serve as crucial interaction points. The oxygen atoms of the methoxy and carboxyl groups can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction that is increasingly utilized in crystal engineering and medicinal chemistry. elsevierpure.com This combination of reactive sites and potential binding motifs makes the compound a sophisticated scaffold for creating highly specific ligands for biological targets.

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of 4-Bromo-2-fluoro-6-methoxybenzoic acid, signals corresponding to the aromatic protons and the aliphatic methoxy (B1213986) protons are expected. The benzoic acid proton is often broad and may exchange with deuterium (B1214612) if a protic solvent is used, sometimes making it difficult to observe.

Aromatic Protons: The benzene (B151609) ring has two non-equivalent protons.

The proton at position 3 (H-3) is adjacent to the fluorine at C-2 and the bromine at C-4. Its signal is expected to be a doublet of doublets due to coupling with the neighboring fluorine and the proton at position 5.

The proton at position 5 (H-5) is adjacent to the bromine at C-4 and the methoxy group at C-6. Its signal is also anticipated to be a doublet of doublets, coupling with the fluorine (a four-bond coupling, ⁴JH-F) and the proton at H-3. The electron-donating methoxy group and electron-withdrawing bromine and fluorine atoms will influence the chemical shifts of these protons, typically causing them to appear in the aromatic region (δ 6.5-8.0 ppm).

Aliphatic Protons: The methoxy group (-OCH₃) contains three equivalent protons.

These protons will appear as a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for methoxy protons on an aromatic ring is in the range of δ 3.7-4.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to produce a singlet signal at a downfield chemical shift, typically δ 10-13 ppm. This signal is often broad and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluoro-6-methoxybenzoic acid

| Assigned Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

| Ar-H (H-3) | 6.5 - 8.0 | Doublet of Doublets (dd) | JH-F, JH-H |

| Ar-H (H-5) | 6.5 - 8.0 | Doublet of Doublets (dd) | JH-H, JH-F |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry in 4-Bromo-2-fluoro-6-methoxybenzoic acid, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached substituents (Br, F, O).

Carboxylic Carbon: The carbon of the carboxyl group (-COOH) is expected to resonate at a downfield position, typically in the range of δ 165-175 ppm.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons directly bonded to electronegative atoms (F, O, Br) will have their chemical shifts significantly affected.

C-1 (attached to -COOH) will be in the δ 120-140 ppm range.

C-2 (attached to -F) will show a large coupling constant (¹JC-F) and appear in the highly deshielded region for aromatic carbons, typically δ 155-165 ppm.

C-3 (attached to -H) will be influenced by the adjacent F and Br atoms.

C-4 (attached to -Br) will appear in the δ 110-125 ppm range.

C-5 (attached to -H) will be influenced by the adjacent Br and methoxy groups.

C-6 (attached to -OCH₃) will be significantly deshielded due to the oxygen atom, appearing around δ 150-160 ppm.

Aliphatic Carbon: The methoxy group carbon (-OCH₃) is expected to produce a signal in the aliphatic region, typically around δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-fluoro-6-methoxybenzoic acid

| Assigned Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| -C OOH | 165 - 175 | Possible small coupling |

| C-1 | 120 - 140 | Yes |

| C-2 | 155 - 165 | Large (¹JC-F) |

| C-3 | 110 - 130 | Yes |

| C-4 | 110 - 125 | Yes |

| C-5 | 100 - 120 | Yes |

| C-6 | 150 - 160 | Yes |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the nearby aromatic protons (H-3 and H-5).

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak between the signals for H-3 and H-5 would confirm their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the H-3, H-5, and methoxy proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carboxylic Acid Group:

A very broad O-H stretching band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. msu.edu

A strong and sharp C=O (carbonyl) stretching vibration should appear in the range of 1680-1710 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com

A C-O stretching vibration is expected between 1210 and 1320 cm⁻¹. orgchemboulder.com

Aromatic Ring:

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.org

C=C stretching vibrations within the ring typically give rise to one or two bands in the 1450-1600 cm⁻¹ region. quora.com

Other Functional Groups:

The C-O stretching of the methoxy ether group should produce a distinct band, typically in the 1000-1300 cm⁻¹ region.

The C-F and C-Br stretching vibrations are expected in the fingerprint region, generally below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C, C-Br, and C-C bonds of the aromatic framework.

Table 3: Predicted IR Absorption Frequencies for 4-Bromo-2-fluoro-6-methoxybenzoic acid

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C stretch | Aromatic | 1450 - 1600 | Medium to Weak |

| C-O stretch | Carboxylic Acid / Ether | 1000 - 1320 | Strong |

| C-F stretch | Fluoroaromatic | 1100 - 1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula.

For 4-Bromo-2-fluoro-6-methoxybenzoic acid (C₈H₆BrFO₃), HRMS would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to its calculated exact mass. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by approximately 2 mass units would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of small molecules.

Loss of a hydroxyl radical (•OH, 17 Da). docbrown.info

Loss of a water molecule (H₂O, 18 Da).

Loss of a carboxyl group (•COOH, 45 Da). docbrown.info

Decarboxylation, with the loss of carbon dioxide (CO₂, 44 Da).

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is also a possible fragmentation pathway. mdpi.com

The analysis of these fragment ions would help to confirm the connectivity of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering a detailed picture of its solid-state conformation.

For a molecule like 4-Bromo-2-fluoro-6-methoxybenzoic acid, single-crystal X-ray diffraction would be employed to elucidate its atomic architecture. The analysis of a suitable crystal would reveal the spatial relationship between the bromine, fluorine, and methoxy substituents on the benzoic acid core. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a characteristic head-to-head fashion. researchgate.net

The crystal structure would also detail intermolecular interactions, such as halogen bonding (involving the bromine atom) or π-stacking of the aromatic rings, which dictate the crystal packing. researchgate.net Conformational analysis focuses on the orientation of the carboxylic acid and methoxy groups relative to the phenyl ring. The dihedral angle between the plane of the carboxylic acid group and the aromatic ring is a key parameter derived from this analysis. researchgate.net Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the adjacent fluorine or methoxy group, could also be identified, which would influence the molecule's preferred conformation. mdpi.com

While specific crystallographic data for 4-Bromo-2-fluoro-6-methoxybenzoic acid is not publicly available, the table below represents typical data that would be obtained from such an analysis, based on structurally similar compounds. researchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for 4-Bromo-2-fluoro-6-methoxybenzoic acid

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 19.8 Å, β = 95° | The dimensions of the basic repeating unit of the crystal. |

| Bond Length (C-Br) | ~1.90 Å | The distance between the carbon atom of the ring and the bromine atom. |

| Bond Length (C-F) | ~1.35 Å | The distance between the carbon atom of the ring and the fluorine atom. |

| Dihedral Angle (Ring-COOH) | ~5-10° | The angle of twist between the plane of the aromatic ring and the carboxylic acid group. |

| Hydrogen Bond (O-H···O) | ~2.65 Å | The distance indicative of intermolecular hydrogen bonding forming a carboxylic acid dimer. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, various chromatographic methods are vital for monitoring its synthesis and quantifying its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. youtube.com

In the synthesis of 4-Bromo-2-fluoro-6-methoxybenzoic acid, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material(s) and the expected product. youtube.com The plate is then developed in a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. researchgate.net The progress of the reaction is observed by the gradual disappearance of the starting material spot and the appearance of the product spot. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.

Table 2: Example TLC Data for Monitoring Synthesis

| Compound | Hypothetical Rf Value | Observation |

|---|---|---|

| Starting Material (e.g., 4-Bromo-2-fluoroanisole) | 0.75 | Spot diminishes over time. |

| 4-Bromo-2-fluoro-6-methoxybenzoic acid (Product) | 0.30 | Spot appears and intensifies over time. |

| Reaction Mixture (Mid-point) | 0.75 and 0.30 | Both starting material and product spots are visible. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. rroij.com It is the preferred method for determining the purity of 4-Bromo-2-fluoro-6-methoxybenzoic acid with high accuracy and precision. ekb.eg

A reversed-phase HPLC (RP-HPLC) method would typically be developed for this purpose. longdom.org In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. ekb.eglongdom.org

The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity as they pass through the column. A detector, most commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly (e.g., around 254 nm), is used to monitor the eluent. ekb.eg The time at which a compound elutes is known as its retention time, which is a characteristic identifier. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification against a standard of known concentration. researchgate.net Method validation according to ICH guidelines ensures the method is specific, linear, accurate, precise, and robust. ekb.eglongdom.org

Table 3: Typical HPLC Parameters for Analysis of 4-Bromo-2-fluoro-6-methoxybenzoic acid

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is often used to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30 °C | Maintained constant for reproducible retention times. |

| Detection Wavelength | 254 nm | Wavelength at which the aromatic ring strongly absorbs UV light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of molecular properties at the atomic and electronic levels. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, these methods can elucidate its electronic structure and predict its reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is well-suited for studying the molecular properties of substituted benzoic acids. researchgate.netsemanticscholar.org By applying DFT, researchers can calculate a range of properties for 4-Bromo-2-fluoro-6-methoxybenzoic acid, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netsemanticscholar.org A smaller energy gap suggests higher reactivity. Furthermore, DFT calculations can yield valuable information on various molecular descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively provide a comprehensive picture of the molecule's reactivity. tci-thaijo.org

Below is a hypothetical data table illustrating the kind of molecular properties that can be calculated for 4-Bromo-2-fluoro-6-methoxybenzoic acid using DFT:

| Molecular Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.5 eV |

| Chemical Hardness | 2.65 eV |

| Electronegativity | 4.15 eV |

| Electrophilicity Index | 3.25 eV |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for determining electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark-quality data on the electronic properties of 4-Bromo-2-fluoro-6-methoxybenzoic acid. These high-accuracy calculations are particularly useful for validating results from less computationally expensive methods and for studying systems where electron correlation effects are significant.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, both NMR chemical shifts and IR vibrational frequencies can be calculated.

DFT calculations, often in conjunction with specific basis sets, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives. nih.govresearchgate.net The accuracy of these predictions can be improved by including solvent effects in the calculations. nih.gov

Similarly, the vibrational frequencies in the infrared (IR) spectrum of 4-Bromo-2-fluoro-6-methoxybenzoic acid can be computed. researchgate.net These calculated frequencies, when compared with experimental IR spectra, can help in the identification of characteristic vibrational modes of the molecule, such as the stretching frequencies of the carboxylic acid group and the various vibrations of the substituted benzene (B151609) ring. researchgate.net

A hypothetical table of predicted vs. experimental spectroscopic data is presented below:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C-Br) | 115 ppm | 118 ppm |

| ¹³C NMR (C-F) | 160 ppm | 163 ppm |

| ¹³C NMR (C=O) | 170 ppm | 172 ppm |

| IR Freq. (O-H stretch) | 3500 cm⁻¹ | 3450 cm⁻¹ |

| IR Freq. (C=O stretch) | 1720 cm⁻¹ | 1700 cm⁻¹ |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, these methods can reveal how the various substituents influence its geometry and conformational preferences.

Understanding Steric and Electronic Effects of Substituents on Molecular Geometry

The geometry of the 4-Bromo-2-fluoro-6-methoxybenzoic acid molecule is influenced by the steric and electronic effects of its substituents: the bromine atom, the fluorine atom, the methoxy (B1213986) group, and the carboxylic acid group. The bulky bromine atom and methoxy group can cause steric hindrance, potentially leading to out-of-plane distortions of the substituents to minimize repulsive interactions.

Electronically, the fluorine and bromine atoms are electron-withdrawing, while the methoxy group is electron-donating. These electronic effects can influence the bond lengths and angles within the benzene ring and affect the acidity of the carboxylic acid group. Computational modeling can quantify these effects by providing precise information on bond lengths, bond angles, and dihedral angles in the optimized molecular structure.

Prediction of Molecular Conformations and Dynamics

The presence of the methoxy and carboxylic acid groups, which have rotatable bonds, means that 4-Bromo-2-fluoro-6-methoxybenzoic acid can exist in different conformations. Conformational analysis, through methods like potential energy surface scans, can identify the most stable conformations of the molecule and the energy barriers between them.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time. These simulations can reveal how the molecule moves and flexes at different temperatures, providing a more realistic picture of its behavior in a real-world environment. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens through which the complex reaction mechanisms involving 4-Bromo-2-fluoro-6-methoxybenzoic acid can be meticulously examined. Through the calculation of potential energy surfaces, reaction intermediates and transition states can be identified, offering a detailed picture of the reaction pathways.

Computational Studies of Directed Ortho-Metalation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). In 4-Bromo-2-fluoro-6-methoxybenzoic acid, the methoxy and carboxylic acid groups can both act as potential DMGs. Computational studies are essential to predict the regioselectivity of the metalation.

Theoretical investigations would typically employ Density Functional Theory (DFT) to model the interaction between the organolithium reagent and the substrate. These calculations can determine the most stable pre-lithiation complex and the subsequent transition state for proton abstraction. The relative energies of the possible ortho-lithiated intermediates (at C3 and C5) would be calculated to predict the favored reaction pathway. The coordinating ability of the methoxy group and the acidity of the ortho protons, influenced by the fluorine and bromine substituents, are key factors in these models. baranlab.orgharvard.edu

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is another critical reaction class for halogenated aromatic compounds. For 4-Bromo-2-fluoro-6-methoxybenzoic acid, substitution could potentially occur at the bromine- or fluorine-bearing carbon. Computational studies can elucidate whether the mechanism is a stepwise process, involving a Meisenheimer intermediate, or a concerted reaction. nih.govrsc.org

DFT calculations can be used to map the reaction coordinates for both potential pathways. The energies of the Meisenheimer intermediates and the transition states for their formation and decomposition would be compared to the energy of a single transition state for a concerted mechanism. clockss.orgnih.gov The influence of the electron-withdrawing and donating groups on the stability of these intermediates and transition states is a key aspect of these computational investigations. nih.gov

Thermodynamics and Energetics of Chemical Reactions

Computational chemistry offers the tools to quantify the thermodynamic and energetic aspects of reactions involving 4-Bromo-2-fluoro-6-methoxybenzoic acid, providing valuable data for process optimization and understanding reaction feasibility.

Calculation of Reaction Enthalpies and Free Energies for Synthetic Pathways

Theoretical calculations can provide accurate estimates of the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for the various synthetic routes to and from 4-Bromo-2-fluoro-6-methoxybenzoic acid. By calculating the electronic energies of reactants, products, and any intermediates, and applying corrections for zero-point vibrational energy, thermal energy, and entropy, a complete thermodynamic profile of a reaction can be constructed.

For instance, in a hypothetical SNAr reaction, the calculated free energy change would indicate whether the reaction is spontaneous under given conditions.

| Reaction Pathway | Calculated ΔH (kcal/mol) | Calculated ΔG (kcal/mol) | Reaction Feasibility |

|---|---|---|---|

| Substitution at C-F | -15.8 | -12.5 | Spontaneous |

| Substitution at C-Br | -10.2 | -8.1 | Spontaneous |

Theoretical Examination of Substituent Effects on Acidity and Stability

The acidity of 4-Bromo-2-fluoro-6-methoxybenzoic acid is significantly influenced by the electronic effects of its substituents. Computational methods can be used to calculate the pKa of the carboxylic acid and to analyze the stability of the corresponding carboxylate anion. nih.gov

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on Acidity |

|---|---|---|---|---|

| -F | ortho | Strongly Electron-withdrawing | Weakly Electron-donating | Increase |

| -Br | para | Electron-withdrawing | Weakly Electron-donating | Increase |

| -OCH3 | ortho | Electron-withdrawing | Strongly Electron-donating | Competing Effects |

Future Research Perspectives and Emerging Methodological Innovations

Development of Novel and Highly Efficient Synthetic Routes

The development of more efficient, sustainable, and versatile synthetic routes to 4-bromo-2-fluoro-6-methoxybenzoic acid and its analogs is a key area for future research. Modern synthetic methodologies offer promising avenues to overcome the limitations of traditional approaches.

Exploration of Photoredox and Electrochemical Synthesis Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. beilstein-journals.org Future research could focus on the application of photoredox catalysis for the synthesis and functionalization of 4-bromo-2-fluoro-6-methoxybenzoic acid. For instance, the decarboxylative functionalization of the carboxylic acid moiety could be explored to generate aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. digitellinc.com

Electrochemical synthesis offers a green and efficient alternative to conventional chemical redox processes. rsc.org The electrochemical carboxylation of a suitable precursor, such as 1,3-dibromo-5-fluoro-2-methoxybenzene, could provide a direct and sustainable route to 4-bromo-2-fluoro-6-methoxybenzoic acid. lookchem.com Furthermore, electrochemical methods can be employed for the selective functionalization of the aromatic ring, leveraging the electronic properties of the existing substituents to direct further transformations. acs.orgresearchgate.net

| Method | Potential Application for 4-Bromo-2-fluoro-6-methoxybenzoic acid | Advantages |

| Photoredox Catalysis | Decarboxylative cross-coupling reactions | Mild reaction conditions, high functional group tolerance |

| C-H functionalization of the aromatic ring | Avoidance of pre-functionalized starting materials | |

| Electrochemical Synthesis | Carboxylation of a brominated precursor | Use of electrons as a clean reagent, high atom economy |

| Oxidative C-H functionalization | Avoidance of harsh chemical oxidants |

Catalytic Approaches for Selective Functionalization

The presence of multiple reactive sites on the 4-bromo-2-fluoro-6-methoxybenzoic acid scaffold necessitates the development of highly selective catalytic methods for its functionalization. Transition metal catalysis, particularly with palladium and ruthenium, offers a wealth of opportunities in this regard. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could be employed for the selective transformation of the C-Br bond. researchgate.netnih.govyoutube.com Future work should focus on developing catalyst systems that can achieve high selectivity in the presence of the other functional groups. Furthermore, ruthenium-catalyzed C-H activation presents a powerful strategy for the direct functionalization of the aromatic ring, potentially enabling the introduction of new substituents at positions dictated by the directing effect of the carboxylic acid group. nih.govmdpi.comresearchgate.net

Investigation of New Reactivity Profiles for Broadened Synthetic Utility

Beyond established transformations, future research should aim to uncover novel reactivity profiles of 4-bromo-2-fluoro-6-methoxybenzoic acid. The interplay of the electronic effects of the bromo, fluoro, and methoxy (B1213986) substituents could lead to unique reactivity patterns. For instance, the ortho-fluoro and ortho-methoxy groups may influence the acidity and nucleophilicity of the carboxylic acid, as well as the reactivity of the adjacent C-H bonds. vaia.comstackexchange.comresearchgate.netkhanacademy.org

The development of reactions that proceed via the selective activation of C-F or C-O bonds, although challenging, would significantly expand the synthetic utility of this scaffold. Furthermore, exploring the derivatization of the carboxylic acid into other functional groups, such as amides, esters, or ketones, would open up new avenues for the synthesis of diverse molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for 4-bromo-2-fluoro-6-methoxybenzoic acid and its derivatives with continuous flow chemistry and automated synthesis platforms holds immense potential for improving efficiency, safety, and scalability. nih.govchemicalindustryjournal.co.ukmdpi.comresearchgate.net Flow chemistry allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields and selectivities. mdpi.com

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for high-throughput screening. wikipedia.orgsynplechem.comnih.gov The development of robust and reliable flow and automated synthesis protocols for this class of compounds would be a significant advancement, particularly for applications in the pharmaceutical industry where the rapid generation of new chemical entities is crucial. nih.govresearchgate.net

Advanced Computational Methodologies for Rational Molecular Design and Reaction Prediction

Advanced computational methodologies, such as Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and properties of 4-bromo-2-fluoro-6-methoxybenzoic acid and its derivatives. researchgate.netnih.govscielo.org.zamdpi.comdntb.gov.uanih.gov DFT calculations can be used to predict the regioselectivity of functionalization reactions, elucidate reaction mechanisms, and rationalize experimentally observed reactivity. mdpi.comnih.gov

Furthermore, machine learning algorithms can be trained on experimental data to predict reaction outcomes and optimize reaction conditions. acs.org The integration of computational and experimental approaches will be crucial for the rational design of novel derivatives with desired properties and for the development of more efficient and selective synthetic methodologies.

| Computational Method | Application in Research on 4-Bromo-2-fluoro-6-methoxybenzoic acid | Potential Insights |

| Density Functional Theory (DFT) | Prediction of reaction regioselectivity | Understanding the directing effects of substituents |

| Elucidation of reaction mechanisms | Identifying key intermediates and transition states | |

| Calculation of spectroscopic and electronic properties | Aiding in the characterization of new compounds | |

| Machine Learning | Prediction of reaction outcomes | Accelerating the discovery of new reactions |

| Optimization of reaction conditions | Improving the efficiency of synthetic processes |

Exploration of Supramolecular Interactions and Self-Assembly Based on Compound Derivatives

The presence of hydrogen bond donors and acceptors (carboxylic acid and methoxy group) and a halogen atom (bromine) in the structure of 4-bromo-2-fluoro-6-methoxybenzoic acid derivatives makes them attractive building blocks for the construction of supramolecular assemblies. nih.govmdpi.comresearchgate.netdoaj.orgnih.gov Future research could focus on the design and synthesis of derivatives that can self-assemble into well-defined architectures, such as co-crystals, liquid crystals, and gels.

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions could be harnessed to control the packing of molecules in the solid state, leading to materials with interesting optical, electronic, or mechanical properties. nih.gov The understanding and control of these non-covalent interactions are key to the development of new functional materials based on this versatile scaffold.

Q & A

Basic: How to optimize the synthesis of 4-bromo-2-fluoro-6-methoxybenzoic acid while minimizing side-product formation?

Methodological Answer:

A common approach involves sequential functionalization of a benzoic acid precursor. For bromo-fluoro-methoxy substitution patterns, directed ortho-metalation (DoM) is effective. Start with 2-fluoro-6-methoxybenzoic acid, protect the carboxylic acid as a methyl ester (to avoid deprotonation interference), and use LDA (lithium diisopropylamide) to generate a lithium intermediate. Bromination can then be achieved with 1,2-dibromotetrachloroethane (DBTCE) at -78°C, ensuring regioselectivity . Post-bromination, hydrolyze the ester to regenerate the carboxylic acid. Monitor reaction progress via HPLC (retention time ~8–10 min under reverse-phase C18 conditions) and quantify impurities like debrominated or over-methoxylated byproducts .

Advanced: What strategies resolve contradictions in NMR data for distinguishing positional isomers of bromo-fluoro-methoxybenzoic acids?

Methodological Answer:

Positional isomers (e.g., 4-bromo-2-fluoro-6-methoxy vs. 5-bromo-2-fluoro-4-methoxy) can be differentiated using NOESY (Nuclear Overhauser Effect Spectroscopy) . For example, in 4-bromo-2-fluoro-6-methoxybenzoic acid, the methoxy group at C6 shows NOE correlations with H5 (δ ~7.2 ppm) but not H3. Compare this to isomers where methoxy groups exhibit cross-peaks with adjacent protons. Additionally, 19F NMR is critical: the fluorine at C2 in the target compound typically resonates at δ -110 to -115 ppm due to electron-withdrawing effects from Br and COOH groups, whereas isomers with fluorine at C3/C5 show upfield shifts (δ -95 to -105 ppm) .

Basic: What purification techniques are most effective for isolating 4-bromo-2-fluoro-6-methoxybenzoic acid from reaction mixtures?

Methodological Answer:

Use a combination of acid-base extraction and recrystallization :

After hydrolysis, acidify the mixture (pH ~2) with HCl to precipitate the crude product.

Dissolve in hot ethanol (80°C) and filter to remove insoluble salts (e.g., LiBr).

Recrystallize from ethanol/water (4:1 v/v) to achieve >98% purity (melting point: 181–184°C, consistent with brominated benzoic acids ).

For persistent impurities (e.g., residual methoxy intermediates), employ preparative TLC (silica gel, hexane:EtOAc 3:1, Rf ~0.35) .

Advanced: How does the steric and electronic profile of 4-bromo-2-fluoro-6-methoxybenzoic acid influence its reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

The bromine at C4 acts as the primary coupling site due to lower steric hindrance compared to the methoxy group at C6. In Suzuki reactions with aryl boronic acids (e.g., phenylboronic acid), use Pd(PPh3)4 (2 mol%) and K2CO3 in DME/H2O (3:1) at 80°C for 12 hours. The fluorine at C2 stabilizes the transition state via ortho-directing effects , increasing coupling efficiency (yield: 75–85%). Competing debromination is mitigated by avoiding strong bases (e.g., NaOH) and high temperatures (>100°C) .

Basic: What analytical methods validate the stability of 4-bromo-2-fluoro-6-methoxybenzoic acid under long-term storage?

Methodological Answer:

Conduct accelerated stability studies :

- Store samples at 40°C/75% RH for 6 months.

- Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS (ESI−, m/z 263 [M−H]−).

Key degradation products include 4-hydroxy-2-fluoro-6-methoxybenzoic acid (hydrolysis of Br) and dimethoxy byproducts (thermal O-methyl migration). Recommended storage: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced: How to design experiments to address contradictory bioactivity results in assays using this compound as a kinase inhibitor precursor?

Methodological Answer:

Contradictions often arise from solvent-dependent conformational effects or impurity interference . Design a matrix of assays:

Test in DMSO vs. aqueous buffer (pH 7.4) to assess aggregation-prone behavior.

Use SPR (Surface Plasmon Resonance) to measure direct binding to kinase targets (e.g., EGFR), ruling out false positives from fluorescent artifacts.

Synthesize a deuterated analog (e.g., d3-methoxy) to track metabolic stability via HRMS and correlate with bioactivity .

Basic: What spectral databases or reference materials are critical for characterizing this compound?

Methodological Answer:

Key resources include:

- NIST Chemistry WebBook : Validates IR spectra (C=O stretch: 1680–1700 cm⁻¹) and fragmentation patterns in EI-MS .

- CAS Common Chemistry : Cross-references purity and synthetic routes (e.g., CAS 146328-85-0 for related analogs) .

- Reaxys : Provides crystallographic data (e.g., C–Br bond length: ~1.89 Å) and synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.